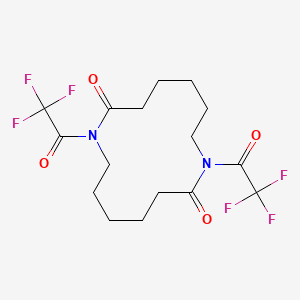
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione involves its interaction with specific molecular targets. The trifluoroacetyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a non-nucleophilic base.
1,8-Bis(dimethylamino)quinoline: Used in the synthesis of various heterocyclic compounds.
Uniqueness
1,8-Bis(trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
111830-52-5 |
|---|---|
Molecular Formula |
C16H20F6N2O4 |
Molecular Weight |
418.33 g/mol |
IUPAC Name |
1,8-bis(2,2,2-trifluoroacetyl)-1,8-diazacyclotetradecane-2,9-dione |
InChI |
InChI=1S/C16H20F6N2O4/c17-15(18,19)13(27)23-9-5-1-3-7-11(25)24(14(28)16(20,21)22)10-6-2-4-8-12(23)26/h1-10H2 |
InChI Key |
XQCDHPKAHPEAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CCCCCC(=O)N(CC1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
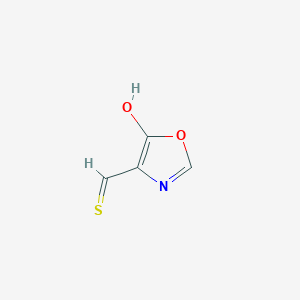


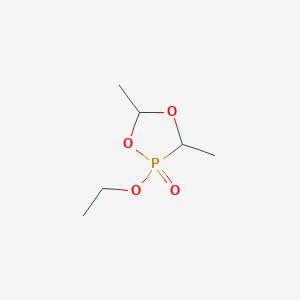
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
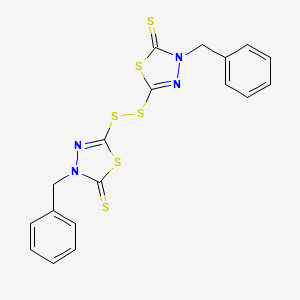
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
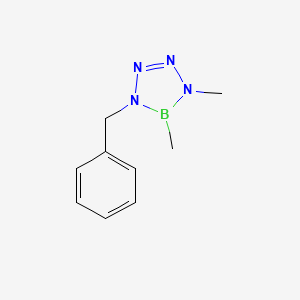
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
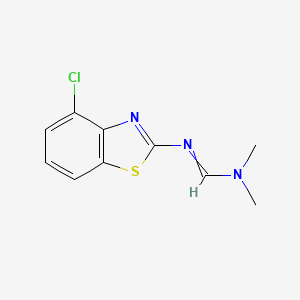

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
